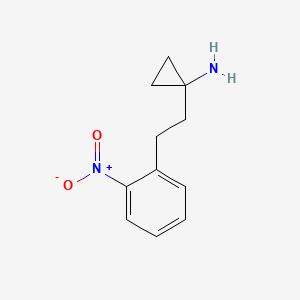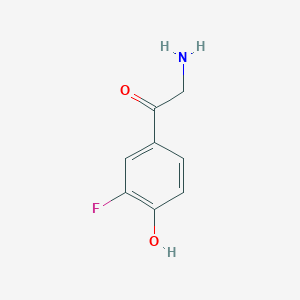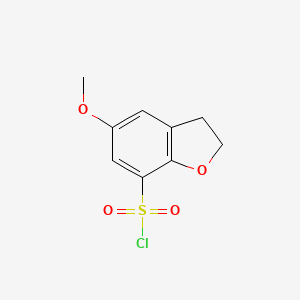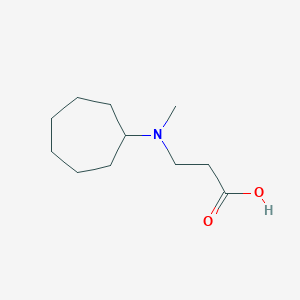
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4O. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides that are more effective and environmentally friendly
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone and 1-(3-Fluoro-5-(trifluoromethyl)phenyl)butan-2-one share structural similarities.
Uniqueness: The unique combination of fluoro and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications
Eigenschaften
Molekularformel |
C10H8F4O |
|---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)2-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
CKUCHIMWRJIMAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)



